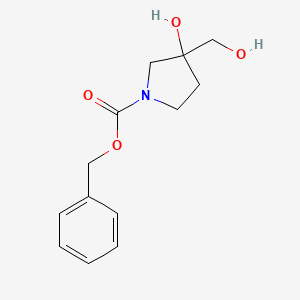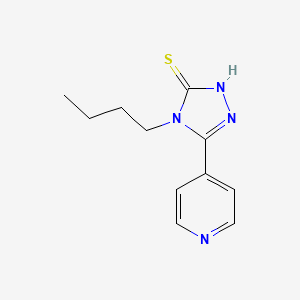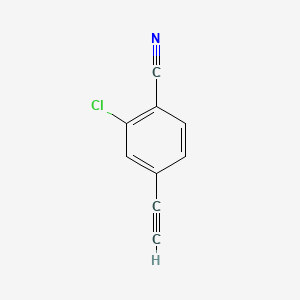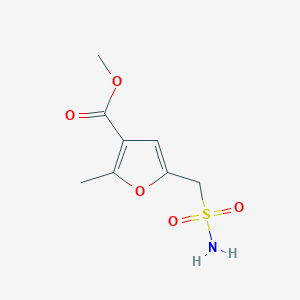
5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde is an organic compound with the molecular formula C8H8O4 and a molecular weight of 168.15 g/mol It is characterized by a furan ring substituted with a dioxolane ring and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde typically involves the reaction of furfural or its derivatives with ethylene glycol in the presence of an acid catalyst such as p-toluenesulfonic acid . The reaction is carried out in non-polar solvents with the removal of water by the Dean-Stark method to drive the formation of the dioxolane ring . The reaction conditions usually involve heating the mixture to around 80°C for several hours to achieve high yields .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The furan ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: 5-(1,3-Dioxolan-2-yl)furan-3-carboxylic acid.
Reduction: 5-(1,3-Dioxolan-2-yl)furan-3-methanol.
Substitution: Various substituted furans depending on the electrophile used.
Scientific Research Applications
5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde involves its reactivity due to the presence of the aldehyde group and the furan ring. The aldehyde group can participate in nucleophilic addition reactions, while the furan ring can undergo electrophilic substitution. These reactions are facilitated by the electron-donating effects of the dioxolane ring, which increases the electron density on the furan ring, making it more reactive towards electrophiles .
Comparison with Similar Compounds
Similar Compounds
5-(1,3-Dioxolan-2-yl)-2-furaldehyde: Similar structure but with the aldehyde group at a different position.
5-Hydroxymethylfuran-2-carbaldehyde: Contains a hydroxymethyl group instead of the dioxolane ring.
Furan-2,5-dicarbaldehyde: Contains two aldehyde groups on the furan ring.
Uniqueness
5-(1,3-Dioxolan-2-yl)furan-3-carbaldehyde is unique due to the presence of the dioxolane ring, which imparts different chemical properties and reactivity compared to other furan derivatives. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
Molecular Formula |
C8H8O4 |
|---|---|
Molecular Weight |
168.15 g/mol |
IUPAC Name |
5-(1,3-dioxolan-2-yl)furan-3-carbaldehyde |
InChI |
InChI=1S/C8H8O4/c9-4-6-3-7(12-5-6)8-10-1-2-11-8/h3-5,8H,1-2H2 |
InChI Key |
UHCHUWQOUWXJGB-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(O1)C2=CC(=CO2)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-Bromo-2-(methylsulfanyl)phenyl]acetic acid](/img/structure/B13480704.png)


![3-{[(Tert-butoxy)carbonyl]amino}-2-(5-chlorothiophen-2-yl)-2-hydroxypropanoic acid](/img/structure/B13480719.png)
![2-[(3-Fluorophenyl)methoxy]benzene-1-carboximidamide, acetic acid](/img/structure/B13480731.png)



![6-Oxa-2-azabicyclo[3.2.1]octan-7-one hydrochloride](/img/structure/B13480752.png)



